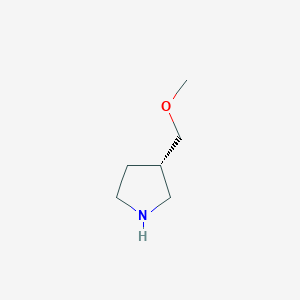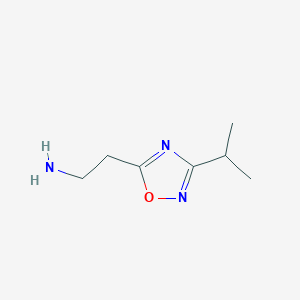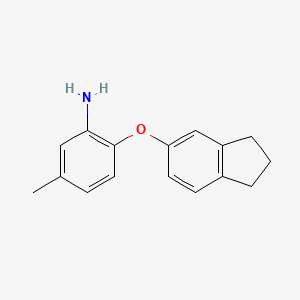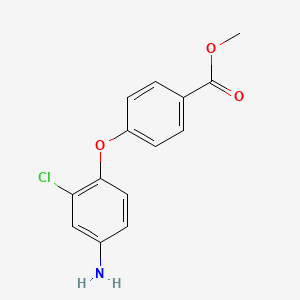
(S)-3-(Methoxymethyl)pyrrolidine
Übersicht
Beschreibung
“(S)-3-(Methoxymethyl)pyrrolidine” is a chiral compound that has been used in various chemical reactions . It is also known as O-Methyl-L-prolinol or SMP . The compound is part of the pyrrolidine family, which is a group of five-membered nitrogen heterocycles widely used by medicinal chemists .
Synthesis Analysis
This compound can be used to prepare planar chiral 2-phospha ferrocenophanes . It can also act as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol . Moreover, it reacts with benzoylformic acid to form (S)-N-benzoylformyl-2-(methoxymethyl)-pyrrolidine .Molecular Structure Analysis
The molecular structure of “(S)-3-(Methoxymethyl)pyrrolidine” includes a five-membered pyrrolidine ring . This ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
“(S)-3-(Methoxymethyl)pyrrolidine” has been involved in various chemical reactions. For instance, it can undergo 1,4-addition to (E)-alkenyl-cyclohexyl sulfonates in the presence of zinc bromide to form β-hydrazino-cyclohexyl sulfonates . It can also be used as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde .Physical And Chemical Properties Analysis
“(S)-3-(Methoxymethyl)pyrrolidine” is a liquid at room temperature with a boiling point of 165-167°C . It is soluble in water, acetone, and ethanol . The compound has a molecular weight of 115.17 .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
A study detailed the rearrangement of pyrrolidino[3,4-c]pyrrolidine to another pyrrolidino[3,4-b]pyrrolidine using sodium methoxide, emphasizing the effects of substituents during the ring-opening/ring-closing sequence. This work contributes to the understanding of structural transformations in pyrrolidine derivatives and their potential antibacterial and antimycobacterial applications (Belveren et al., 2018).
Research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones highlights the utility of these compounds in the preparation of agrochemicals or medicinal compounds, showcasing the versatility of (S)-3-(Methoxymethyl)pyrrolidine derivatives in synthetic chemistry (Ghelfi et al., 2003).
Chemical Properties and Reactions
- The reaction of (S)-2-(methoxymethyl)pyrrolidine with specific chloro-dihydroborinines in the presence of NEt3 led to the formation of SMP-substituted dihydroborinine isomers. This study presents a novel polymeric structure of a lithium salt derived from (S)-3-(Methoxymethyl)pyrrolidine, indicating its potential in organometallic chemistry and material science (Zheng and Herberich, 2001).
Applications in Organic Synthesis
- A method developed for the synthesis of derivatives of 3-substituted pyrrolidines from activated alkenes by 1,3-dipolar cycloaddition highlights the synthetic utility of (S)-3-(Methoxymethyl)pyrrolidine derivatives in constructing complex heterocyclic structures. This research contributes to the field of organic synthesis, offering pathways to synthesize novel compounds with potential biological activity (Kurkin et al., 2007).
Novel Synthetic Routes
- The unusual access to 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones demonstrates innovative synthetic routes to pyrrolidine derivatives, further expanding the chemical repertoire derived from (S)-3-(Methoxymethyl)pyrrolidine (Bellesia et al., 2001).
Safety And Hazards
The compound is classified as a flammable liquid (Category 3), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using only in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-3-(methoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTINRJGGSAKCEO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300165 | |
| Record name | (3S)-3-(Methoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Methoxymethyl)pyrrolidine | |
CAS RN |
535924-74-4 | |
| Record name | (3S)-3-(Methoxymethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535924-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(Methoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B1345854.png)




![Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1345878.png)
![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)

![4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345902.png)
![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)